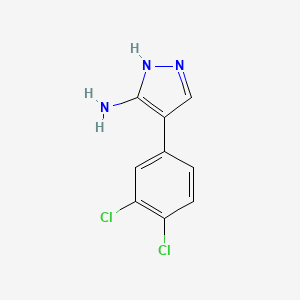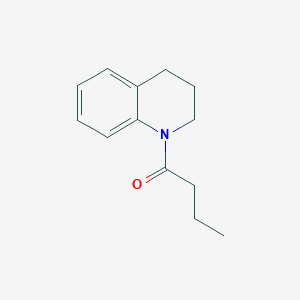
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine
描述
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a triazole ring substituted with a phenyl group The triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms
作用机制
Target of Action
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biomedical applications , such as antibacterial activity , antifungal , anticancer , antioxidant activity, and anticonvulsant effects .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities.
Result of Action
Compounds with a similar 1,2,4-triazole structure have demonstrated weak to high cytotoxic activities against different tumor cell lines .
生化分析
Biochemical Properties
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is essential for DNA replication in bacteria . Additionally, this compound can bind to specific proteins, altering their function and activity. These interactions are primarily mediated through hydrogen bonding and dipole interactions, which are facilitated by the triazole ring structure .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, it can affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular functions such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of topoisomerase IV, this compound prevents the enzyme from performing its function, leading to the disruption of DNA replication . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These interactions can result in changes in the levels of specific proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting bacterial growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including liver damage and impaired kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, this compound can bind to plasma proteins, facilitating its distribution throughout the body . These interactions are crucial for determining the bioavailability and efficacy of the compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1,2,4-triazole-3-thiol with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
科学研究应用
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: The compound can be used in the synthesis of advanced materials, such as hybrid graphite-diamond nanowires, which have applications in nanotechnology and electronics.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying enzyme inhibition and other biochemical processes.
相似化合物的比较
Similar Compounds
Similar compounds to N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine include other phenyl-1,2,4-triazole derivatives, such as:
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the guanidine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-(5-phenyl-1H-1,2,4-triazol-3-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6/c10-8(11)13-9-12-7(14-15-9)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDGVQATWPQPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile](/img/structure/B6612489.png)
![3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane](/img/structure/B6612491.png)



![4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol](/img/structure/B6612518.png)
![3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid](/img/structure/B6612525.png)

